4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile 4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 332050-54-1
VCID: VC21417455
InChI: InChI=1S/C23H20N2O2S/c1-15-11-12-21(27-15)22-17-9-5-6-10-19(17)25-23(18(22)13-24)28-14-20(26)16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,14H2,1H3
SMILES: CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.5g/mol

4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 332050-54-1

Cat. No.: VC21417455

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.5g/mol

* For research use only. Not for human or veterinary use.

4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile - 332050-54-1

Specification

CAS No. 332050-54-1
Molecular Formula C23H20N2O2S
Molecular Weight 388.5g/mol
IUPAC Name 4-(5-methylfuran-2-yl)-2-phenacylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C23H20N2O2S/c1-15-11-12-21(27-15)22-17-9-5-6-10-19(17)25-23(18(22)13-24)28-14-20(26)16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,14H2,1H3
Standard InChI Key UASNJVUGFHWBKK-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N
Canonical SMILES CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N

Introduction

Structural Overview

The compound can be broken down into the following structural components:

  • Tetrahydroquinoline core: A bicyclic structure that contributes to the rigidity and bioactivity of the molecule.

  • 5-methylfuran substituent: A furan ring with a methyl group at the 5-position, known for its aromaticity and electron-rich nature.

  • Sulfanyl group: The sulfur atom is bonded to a 2-oxo-2-phenylethyl moiety, which introduces additional functional diversity.

  • Carbonitrile group: This functional group (-C≡N) enhances the molecule's reactivity and potential for further derivatization.

Molecular Formula

The molecular formula of this compound is C20H20N2O2SC_{20}H_{20}N_2O_2S, indicating a relatively large and complex structure suitable for interactions with biological targets.

Synthetic Pathways

The synthesis of such compounds typically involves multi-step reactions, including:

  • Cyclization: Formation of the tetrahydroquinoline core through condensation reactions.

  • Functionalization: Introduction of the furan ring and sulfanyl group via nucleophilic substitution or coupling reactions.

  • Nitrile addition: Incorporation of the carbonitrile group through cyanation reactions.

General Reaction Scheme

A plausible synthetic route might involve:

  • Starting with aniline derivatives to form the tetrahydroquinoline backbone.

  • Reacting with a 5-methylfuran derivative under controlled conditions to attach the aromatic substituent.

  • Adding the sulfanyl group through thiol-based chemistry, followed by cyanation to introduce the nitrile functionality.

Medicinal Chemistry

Compounds with tetrahydroquinoline cores are known for their pharmacological activities, including:

  • Antimicrobial properties: Effective against bacterial and fungal strains.

  • Anticancer activity: Potential inhibitors of specific enzymes or pathways in tumor cells.

  • Neuroprotective effects: Useful in treating neurodegenerative diseases due to their antioxidant properties.

Material Science

The compound's heterocyclic framework may also find applications in:

  • Organic semiconductors or dyes due to its conjugated system.

  • Catalysts or ligands in organometallic chemistry.

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